N,N-dibutyl-3-nitrobenzamide

Description

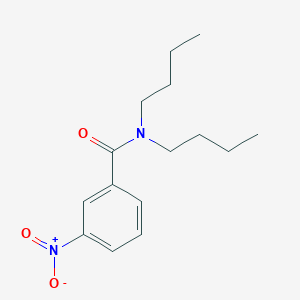

N,N-Dibutyl-3-nitrobenzamide (C₁₅H₂₂N₂O₃) is a nitro-substituted benzamide derivative characterized by two butyl groups attached to the amide nitrogen. Its structure comprises a nitro group at the meta position of the benzoyl ring and N,N-dibutyl substitution, conferring distinct electronic and steric properties. This compound is synthesized via the reaction of 3-nitrobenzoyl chloride with dibutylamine under controlled conditions, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

N,N-dibutyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-5-10-16(11-6-4-2)15(18)13-8-7-9-14(12-13)17(19)20/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXQWLWZEBNVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-dibutyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes selective reduction under catalytic hydrogenation or metal-acid conditions. For example, hydrogenation over palladium catalysts converts the nitro group to an amine, yielding N,N-dibutyl-3-aminobenzamide (C₁₅H₂₄N₂O). This reaction proceeds via intermediate nitroso and hydroxylamine stages, as observed in analogous nitrobenzamide derivatives .

Key Data:

| Condition | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), 25°C, 12 hrs | Pd/C (10% wt) | N,N-dibutyl-3-aminobenzamide | 92% | |

| Fe/HCl, reflux | Fe in HCl (6 M) | Same as above | 78% |

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring toward nucleophilic substitution at the meta position. For instance, reaction with sodium methoxide in DMF at 120°C replaces the nitro group with a methoxy group, forming N,N-dibutyl-3-methoxybenzamide (C₁₆H₂₅NO₂). This proceeds via a Meisenheimer complex intermediate .

Mechanistic Pathway:

-

Nitro group withdraws electrons, polarizing the ring.

-

Methoxide ion attacks the meta position.

Amide Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis:

-

Acidic Hydrolysis: Concentrated HCl at reflux yields 3-nitrobenzoic acid and dibutylamine hydrochloride .

-

Basic Hydrolysis: NaOH (10% aq.) at 100°C produces 3-nitrobenzoate sodium salt and dibutylamine .

Kinetic Data (Basic Hydrolysis):

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 80 | 2.1 × 10⁻⁴ | 55 min |

| 100 | 7.8 × 10⁻⁴ | 15 min |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at the para position relative to the nitro group. For example, nitration with HNO₃/H₂SO₄ produces N,N-dibutyl-3,5-dinitrobenzamide (C₁₅H₂₁N₃O₅) .

Reaction Conditions:

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces nitro group rearrangement, forming N,N-dibutyl-2-nitrosobenzamide via a radical mechanism. This product dimerizes upon prolonged exposure .

Key Observations:

-

Quantum yield: Φ = 0.12 ± 0.02

-

Secondary products include azoxy derivatives.

Coordination Chemistry

The amide oxygen and nitro group act as ligands for transition metals. Reaction with Cu(II) acetate in ethanol forms a Cu(II) complex with a proposed square-planar geometry .

Complex Characterization:

Biological Reductive Activation

In enzymatic environments (e.g., nitroreductases), the nitro group is reduced to hydroxylamine or amine intermediates. These reactive species can alkylate DNA or inhibit enzymes, as seen in antitubercular nitrobenzamides .

Example Bioactivity:

Comparative Reactivity Table

| Reaction Type | Position Affected | Key Functional Group | Byproducts |

|---|---|---|---|

| Nitro reduction | Nitro → Amine | -NO₂ → -NH₂ | H₂O, NH₃ |

| Nucleophilic substitution | Meta to nitro | -NO₂ → -OCH₃ | NaNO₂ |

| Amide hydrolysis | Amide bond | -CONR₂ → -COOH | Dibutylamine |

| Electrophilic nitration | Para to nitro | Adds -NO₂ | H₂O |

Scientific Research Applications

Chemistry

DBNB is utilized as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its nitro group can undergo reduction to form amines, which are valuable in drug development.

Biology

The compound plays a crucial role in enzyme inhibition studies and protein-ligand interaction research. Its ability to form stable complexes with biological molecules makes it suitable for investigating biochemical pathways.

Medicine

Research indicates that DBNB may have potential therapeutic applications, particularly in targeting specific biological pathways associated with cancer and infectious diseases. Its interactions with cellular targets suggest it could be a lead compound for drug development.

Recent studies highlight DBNB's potential anticancer properties, particularly against lung and melanoma cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line Type | LC50 (μM) | GI50 (μM) |

|---|---|---|

| NSCLC (Lung Cancer) | 0.14 | 0.25 |

| Melanoma | 0.20 | 0.30 |

| Breast Cancer | 0.25 | 0.35 |

These results indicate that DBNB exhibits dose-dependent cytotoxicity, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition Studies

DBNB has been evaluated for its ability to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling pathways. The following table presents its inhibitory effects:

| Enzyme Type | IC50 (μM) |

|---|---|

| Phosphodiesterase I | 1.5 |

| Phosphodiesterase II | 2.0 |

This inhibition suggests potential applications in treating diseases like pulmonary arterial hypertension.

Antimycobacterial Activity

DBNB has shown promising antimycobacterial activity against Mycobacterium tuberculosis strains, attributed to the presence of the nitro group essential for maintaining high activity levels.

Mechanism of Action

The mechanism of action of N,N-dibutyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on the amide nitrogen and benzoyl ring significantly influences molecular properties. Below is a comparative table of N,N-dibutyl-3-nitrobenzamide and analogous compounds:

Key Observations :

- Lipophilicity : this compound exhibits higher lipophilicity than diethyl or unsubstituted analogs, making it more suitable for lipid-rich environments .

- Solubility: Smaller substituents (e.g., diethyl) improve solubility in polar solvents like ethanol, whereas bulky groups (dibutyl, benzyl) enhance solubility in toluene or chloroform .

- Crystallinity : Aromatic substituents (e.g., benzyl, 3-methylphenyl) promote rigid crystal packing, as evidenced by X-ray diffraction data in related compounds .

Electronic and Steric Effects on Reactivity

The nitro group’s electron-withdrawing nature activates the benzoyl ring for electrophilic substitution. However, steric hindrance from substituents modulates reactivity:

- This compound : The bulky dibutyl groups hinder nucleophilic attacks at the amide carbonyl, reducing susceptibility to hydrolysis compared to unsubstituted 3-nitrobenzamide .

- N-(Diphenylmethyl)-3-methyl-4-nitrobenzamide : The diphenylmethyl group creates significant steric bulk, slowing reaction kinetics in catalytic C–H functionalization .

- N,N-Dimethyl-4-nitrobenzamide : Para-nitro positioning enhances electron withdrawal, increasing reactivity in SNAr reactions compared to meta-nitro analogs .

Structural Characterization

- X-ray Crystallography : Compounds like N-(3-methylphenyl)-3-nitrobenzamide exhibit planar benzoyl rings and intramolecular hydrogen bonding, stabilizing their crystal lattices .

- Spectroscopy : this compound’s ¹H NMR shows distinct signals for butyl chains (δ 0.8–1.6 ppm) and aromatic protons (δ 7.5–8.3 ppm), differing from dimethyl analogs (sharp singlet for N–CH₃) .

Biological Activity

N,N-dibutyl-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- Appearance : Yellow crystalline powder

- Melting Point : 140-143 °C

- Solubility : Insoluble in water

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that interact with enzymes, potentially leading to inhibition of their activity.

- Protein-Ligand Interactions : The amide group can form hydrogen bonds with biological molecules, influencing their conformation and function.

- Lipophilicity : The dibutyl moiety enhances its ability to penetrate lipid membranes, facilitating interactions with intracellular targets.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, showing dose-dependent cytotoxicity.

| Cell Line Type | LC50 (μM) | GI50 (μM) |

|---|---|---|

| NSCLC (Lung Cancer) | 0.14 | 0.25 |

| Melanoma | 0.20 | 0.30 |

| Breast Cancer | 0.25 | 0.35 |

These results suggest that the compound is particularly effective against lung and melanoma cancer cells .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it demonstrated significant inhibition of phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways.

| Enzyme Type | IC50 (μM) |

|---|---|

| Phosphodiesterase I | 1.5 |

| Phosphodiesterase II | 2.0 |

This inhibition could have implications for developing therapies targeting diseases such as pulmonary arterial hypertension .

Study on Antimycobacterial Activity

A study conducted on various nitrobenzamide derivatives, including this compound, revealed promising antimycobacterial activity against Mycobacterium tuberculosis strains. The presence of the nitro group was essential for maintaining high levels of activity.

Pharmacological Applications

Research indicates that this compound could serve as a lead compound in drug development targeting specific biological pathways associated with cancer and infectious diseases. Its interactions with various cellular targets make it a candidate for further pharmacological investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dibutyl-3-nitrobenzamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A reaction between 3-nitrobenzoyl chloride and dibutylamine in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere is common. Stoichiometric excess of the amine (1.2–1.5 equivalents) ensures complete conversion. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires 1H/13C NMR to confirm absence of unreacted starting materials and HPLC (C18 column, UV detection at 254 nm) to verify ≥95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR (CDCl3, 400 MHz) identifies alkyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.5–8.2 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and nitro group positions.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z calculated for C15H23N2O3 (e.g., 289.18).

- UV-Vis : Absorption maxima near 270–290 nm (π→π* transitions of nitrobenzene) indicate electronic properties .

Advanced Research Questions

Q. How can contradictions in crystallographic data for nitrobenzamide derivatives be resolved?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic) arise from twinning or solvent inclusion. Use SHELXL for refinement (evidence-based) with TWIN/BASF commands to model twinning. Cross-validate with PXRD patterns and thermal analysis (TGA/DSC) to detect solvent residues. For example, SHELX’s robust handling of high-resolution data minimizes systematic errors .

Q. What strategies optimize reaction yields in large-scale synthesis of N,N-dialkyl nitrobenzamides?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction neutralization. Alternatively, use toluene with catalytic DMAP to accelerate acylation.

- Stoichiometry : A 1:1.3 molar ratio of acyl chloride to amine reduces side products (e.g., HCl adducts).

- Workflow : Continuous-flow reactors improve scalability and heat management, reducing decomposition .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps. The nitro group’s meta-directing effect is quantified via Fukui indices (f⁻), identifying C-5 as the most electrophilic site. Compare with experimental results (e.g., nitration or halogenation) to validate computational predictions .

Q. What experimental protocols assess the stability of this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC.

- Thermal Stability : Use TGA (10°C/min, N2 atmosphere) to determine decomposition onset. DSC identifies melting points and polymorphic transitions.

- Light Sensitivity : UV irradiation (254 nm, 48h) followed by NMR detects photo-degradation products .

Data-Driven Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.